An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-sulfamoylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-sulfamoylbenzoate (CAS No. 61508-36-9) is an organic compound of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data for methyl 2-chloro-5-sulfamoylbenzoate, detailed experimental protocols for the determination of key properties, and a logical workflow for such characterization.
Due to the limited availability of comprehensive experimental data for methyl 2-chloro-5-sulfamoylbenzoate in publicly accessible literature, this guide also presents data for the structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, for comparative purposes. It is crucial to note that the substitution of a chloro group with a methoxy group significantly alters the electronic and steric properties of the molecule, thereby affecting its physicochemical characteristics.
Physicochemical Data
The quantitative physicochemical data for methyl 2-chloro-5-sulfamoylbenzoate is sparse. The following table summarizes the available information and provides a comparison with its methoxy analog.
| Property | Methyl 2-chloro-5-sulfamoylbenzoate | Methyl 2-methoxy-5-sulfamoylbenzoate |
| CAS Number | 61508-36-9 | 33045-52-2 |
| Molecular Formula | C₈H₈ClNO₄S | C₉H₁₁NO₅S |
| Molecular Weight | 249.67 g/mol | 245.25 g/mol |
| Melting Point | 209–212 °C | 175-177 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | 0.95 | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on the specific characteristics of the compound.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4][5]
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Sample Preparation: A small amount of the dry, crystalline methyl 2-chloro-5-sulfamoylbenzoate is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, to a height of about 2-3 mm.[3][4]
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Measurement: The temperature is increased at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement. For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.[4]
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[3]
Determination of Solubility
The solubility of a compound can be qualitatively and quantitatively assessed in various solvents.[6][7][8][9][10]
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Qualitative Assessment:
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A small, pre-weighed amount of methyl 2-chloro-5-sulfamoylbenzoate (e.g., 1-5 mg) is placed in a test tube.
-
A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone) is added.
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The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visual inspection determines if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents to establish a solubility profile.[6][7][8]
-
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (this may take several hours to days).[10]
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12][13][14][15]
-
Sample Preparation: A precise amount of methyl 2-chloro-5-sulfamoylbenzoate is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[12]
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[16][17][18][19][20]
-
Phase Preparation: n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by stirring them together for an extended period, followed by separation of the two phases.
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Partitioning: A known amount of methyl 2-chloro-5-sulfamoylbenzoate is dissolved in one of the phases (e.g., n-octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases, and then left to stand for the phases to separate completely.
-
Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the physicochemical characterization of a compound like methyl 2-chloro-5-sulfamoylbenzoate.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pennwest.edu [pennwest.edu]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
